Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, and a phenyl ring attached to a naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminonicotinic acid with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the naphthyridine core. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to produce the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
2-Amino-4-phenyl-1,8-naphthyridine: Lacks the ethyl ester group, which may affect its solubility and biological activity.
Ethyl 2-amino-4-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (commonly referred to as ENA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis of this compound
The synthesis of ENA typically involves multi-step reactions starting from 2-amino-pyridine derivatives. One common method includes the condensation of ethyl 2-amino-6-phenyl nicotinate with various reagents under controlled conditions to yield the desired naphthyridine structure. The synthetic pathway often incorporates techniques such as thermal cyclization and various coupling reactions to achieve the final product .
Anticancer Properties
Numerous studies have explored the anticancer potential of ENA and its derivatives. Research indicates that compounds with the naphthyridine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that analogs of ENA showed promising results in inhibiting cell proliferation in breast cancer and leukemia models .
Table 1: Anticancer Activity of ENA Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
ENA | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
ENA Derivative A | CCRF-CEM (Leukemia) | 10.0 | Inhibition of topoisomerase activity |
ENA Derivative B | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
ENA has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Table 2: Antimicrobial Activity of ENA
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Study on Anticancer Effects
In a pivotal study published in Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including ENA, and evaluated their anticancer effects using MCF-7 and CCRF-CEM cell lines. The study concluded that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Study on Antimicrobial Efficacy
Another notable study investigated the antimicrobial effects of ENA against various pathogens. The results indicated that while ENA was less effective than standard antibiotics, it showed significant potential as a lead compound for further development into antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-13(11-7-4-3-5-8-11)12-9-6-10-19-16(12)20-15(14)18/h3-10,13H,2,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOHDDTXVRBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669984 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161987-77-5 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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